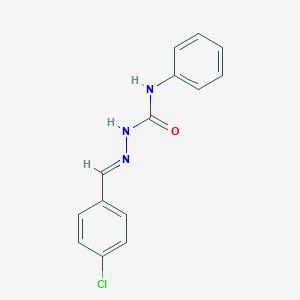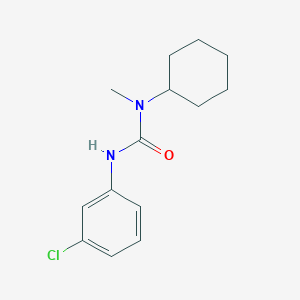![molecular formula C24H26N2O4S B185567 N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide CAS No. 6206-84-4](/img/structure/B185567.png)
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide, commonly known as ANA-12, is a chemical compound that has gained attention in the scientific community for its potential therapeutic use in the treatment of various neurological disorders. ANA-12 is a small molecule inhibitor of TrkB, a receptor for brain-derived neurotrophic factor (BDNF). BDNF plays a crucial role in the development and maintenance of the nervous system, and dysregulation of BDNF signaling has been implicated in various neurological disorders, including depression, anxiety, and Alzheimer's disease.
Mechanism of Action
ANA-12 works by inhibiting the activity of TrkB, a receptor that is activated by N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide. TrkB signaling is important for the development and maintenance of the nervous system, and dysregulation of this pathway has been implicated in various neurological disorders. ANA-12 binds to TrkB and prevents N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide from activating the receptor, leading to a decrease in downstream signaling and effects.
Biochemical and Physiological Effects:
ANA-12 has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, ANA-12 has been shown to decrease anxiety-like behavior and improve cognitive function. ANA-12 has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
ANA-12 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. ANA-12 has also been shown to be effective in various animal models, indicating its potential for use in preclinical studies.
However, there are also limitations to the use of ANA-12 in lab experiments. ANA-12 has been shown to have off-target effects, which can complicate interpretation of results. Additionally, the effects of ANA-12 on TrkB signaling can be complex and context-dependent, making it difficult to predict the outcomes of experiments.
Future Directions
There are several future directions for research on ANA-12. One area of interest is the development of more potent and selective inhibitors of TrkB signaling. This could lead to the development of more effective therapies for neurological disorders.
Another area of interest is the investigation of ANA-12's effects on other signaling pathways. ANA-12 has been shown to have off-target effects on other receptors, and further research is needed to understand the implications of these effects.
Finally, there is interest in the use of ANA-12 in combination with other therapies. ANA-12 has been shown to enhance the effects of antidepressant drugs in animal models, suggesting its potential for use in combination therapies for depression and other mood disorders.
Synthesis Methods
The synthesis of ANA-12 involves several steps, including the condensation of 2-naphthol with chloroacetic acid to form 2-(2-naphthyloxy)acetic acid. The resulting acid is then coupled with 4-aminobenzenesulfonyl azide to produce ANA-12. The synthesis of ANA-12 has been optimized to increase the yield and purity of the compound, and various modifications have been made to the synthesis method to improve the efficiency of the process.
Scientific Research Applications
ANA-12 has been extensively studied for its potential therapeutic use in the treatment of various neurological disorders. Preclinical studies have shown that ANA-12 can effectively block TrkB signaling, leading to a decrease in N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide-mediated effects in the brain. This has led to interest in ANA-12 as a potential treatment for depression, anxiety, and other mood disorders, as well as neurodegenerative diseases such as Alzheimer's disease.
properties
CAS RN |
6206-84-4 |
|---|---|
Product Name |
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide |
Molecular Formula |
C24H26N2O4S |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C24H26N2O4S/c27-24(18-30-22-12-9-19-7-3-4-8-20(19)17-22)25-21-10-13-23(14-11-21)31(28,29)26-15-5-1-2-6-16-26/h3-4,7-14,17H,1-2,5-6,15-16,18H2,(H,25,27) |
InChI Key |
GNUHIBQJDNUIFC-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)
![2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B185485.png)





![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)
![2-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185493.png)




![N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea](/img/structure/B185508.png)